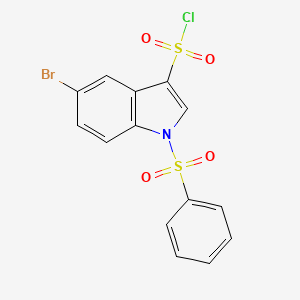

![molecular formula C12H14ClF4NO B1390113 {(3S,4R)-4-[2-Fluoro-4-(trifluoromethyl)phenyl]-pyrrolidin-3-YL}methanol hydrochloride CAS No. 1217838-86-2](/img/structure/B1390113.png)

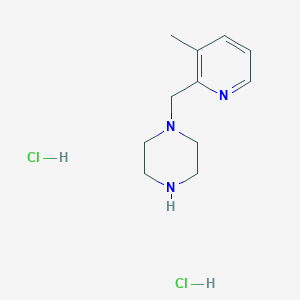

{(3S,4R)-4-[2-Fluoro-4-(trifluoromethyl)phenyl]-pyrrolidin-3-YL}methanol hydrochloride

説明

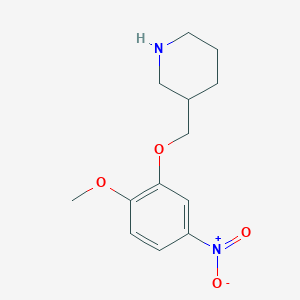

{(3S,4R)-4-[2-Fluoro-4-(trifluoromethyl)phenyl]-pyrrolidin-3-YL}methanol hydrochloride is a useful research compound. Its molecular formula is C12H14ClF4NO and its molecular weight is 299.69 g/mol. The purity is usually 95%.

BenchChem offers high-quality {(3S,4R)-4-[2-Fluoro-4-(trifluoromethyl)phenyl]-pyrrolidin-3-YL}methanol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about {(3S,4R)-4-[2-Fluoro-4-(trifluoromethyl)phenyl]-pyrrolidin-3-YL}methanol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

-

Medicinal Chemistry and Drug Design

- Fluorinated compounds are often used in medicinal chemistry and drug design . The highly electronegative fluorine atom greatly increases the metabolic stability of the drugs, thus prolonging their curative effect . Moreover, the participation of fluorine atom or fluorine-containing groups also increases the lipophilicity of parent molecules, which can promote the absorption of the drugs .

- For example, numerous fluorine-containing drugs such as antiepileptic, panomifene, 5-fluorouracil, halothane, and favipiravir, etc. have been approved by the FDA .

-

Construction of Fluorinated Organoboron Compounds

- Fluorinated organoboron compounds are important synthetic building blocks that combine the unique characteristics of a fluorinated motif with the versatile synthetic applications of organoboron moiety .

- This includes selective monodefluoroborylation of polyfluoroarenes and polyfluoroalkenes, selective borylation of fluorinated substrates, selective fluorination of organoboron compounds, and borofluorination of alkynes/olefins .

-

Fluoroalkylation Reactions

- Fluoroalkylation reaction, featuring the transfer of a fluoroalkyl group to a substrate, is a straightforward and efficient method for the synthesis of organofluorine compounds .

- In fluoroalkylation reactions, fluorine substitution can dramatically influence the chemical outcome . Fluorine substitution may bring about new reactivities and transformations that cannot be realized in alkylation with non-fluorinated reagents .

-

Enzymatic Synthesis of Fluorinated Compounds

-

Production of Fluorinated Compounds through Synthetic Biology

- Synthetic biology techniques provide new approaches for the production of fluorinated compounds .

- By exploiting natural fluorinases in microorganisms such as Streptomyces cattleya, and through directed evolution and rational design, specific C-F bonds can be synthesized .

- New complex fluorinated natural products, such as fluorinated polyketones, can be synthesized by introducing fluorinated modules into natural product biosynthetic pathways .

-

Materials Science

-

Fluorocarbons in Refrigerants and Propellants

-

Fluoroelastomers in Sealing and Gasket Materials

-

Fluoropolymers in Coating and Lining Materials

-

Fluoroantimicrobials in Medical Products

-

Fluoroacids in Organic Synthesis Catalysts

-

Fluorinated Surfactants in Cleaning, Lubrication, and Fire-Fighting Products

特性

IUPAC Name |

[(3S,4R)-4-[2-fluoro-4-(trifluoromethyl)phenyl]pyrrolidin-3-yl]methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F4NO.ClH/c13-11-3-8(12(14,15)16)1-2-9(11)10-5-17-4-7(10)6-18;/h1-3,7,10,17-18H,4-6H2;1H/t7-,10+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAXYDZXJNQQSTB-XQRIHRDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)C2=C(C=C(C=C2)C(F)(F)F)F)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CN1)C2=C(C=C(C=C2)C(F)(F)F)F)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClF4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{(3S,4R)-4-[2-Fluoro-4-(trifluoromethyl)phenyl]-pyrrolidin-3-YL}methanol hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(3-Piperidinylmethoxy)phenyl]acetamide](/img/structure/B1390031.png)

![N-Methyl-N-propyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1390041.png)

![2-[4-(Sec-butyl)phenoxy]-3-chloroaniline](/img/structure/B1390042.png)

![3-[(2-Methoxyphenoxy)methyl]piperidine hydrochloride](/img/structure/B1390051.png)